(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzyl moiety, integrated within a tetrahydrothiazolopyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrazine core, followed by the introduction of the trifluoromethylbenzyl group. Common reagents used in these steps include trifluoromethylbenzyl bromide and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. Its interactions with various biomolecules can provide insights into the design of new pharmaceuticals.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved bioavailability or target specificity.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (8aR)-7-[3-(trifluoromethyl)phenyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione
- (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione
Uniqueness
Compared to similar compounds, this compound stands out due to its specific trifluoromethylbenzyl group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
1173685-90-9 |
---|---|
Molecular Formula |
C14H13F3N2O2S |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(8aR)-7-[[3-(trifluoromethyl)phenyl]methyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-3-1-2-9(4-10)5-18-6-12(20)19-8-22-7-11(19)13(18)21/h1-4,11H,5-8H2/t11-/m0/s1 |
InChI Key |
XTYJQQNPUDHFNG-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(CC(=O)N2CS1)CC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2CS1)CC3=CC(=CC=C3)C(F)(F)F |
solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.